REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7](=[O:16])[C:8]2[CH:15]=[CH:14][CH:13]=[N:12][C:9]=2[NH:10][N:11]=1)=[O:5])C.C(OC(=O)C(=[N+]=[N-])C(C1C(Cl)=NC=CC=1)=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(OC(C)C)(C)C>[O:16]=[C:7]1[C:6]([C:4]([OH:5])=[O:3])=[N:11][NH:10][C:9]2[N:12]=[CH:13][CH:14]=[CH:15][C:8]1=2 |f:0.1|
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Name
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4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid ethyl ester 3-(2-Chloropyridin-3-yl)-2-diazo-3-oxopropionic acid ethyl ester
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Quantity
|
5 g
|
Type
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reactant
|
Smiles
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C(C)OC(=O)C=1C(C2=C(NN1)N=CC=C2)=O.C(C)OC(C(C(=O)C=1C(=NC=CC1)Cl)=[N+]=[N-])=O
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Name
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|
Quantity
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5.7 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)(C)OC(C)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at ambient temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting solid was filtered off
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Type
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CUSTOM
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Details
|
dried in vacuo
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Type
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ADDITION
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Details
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then treated with methanol (250 ml) and water (50 ml)
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
|
The methanol was distilled off
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Type
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EXTRACTION
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Details
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the resulting aqueous extracted with EtOAc
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Type
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CUSTOM
|
Details
|
The organic was dried
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
|
O=C1C2=C(NN=C1C(=O)O)N=CC=C2
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 158.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |